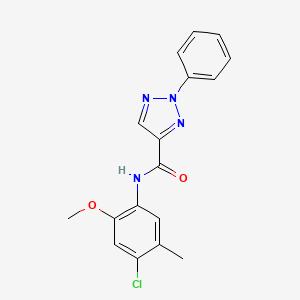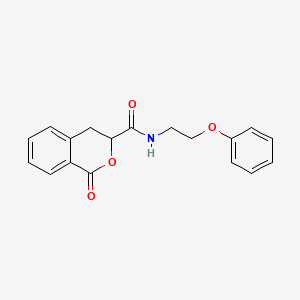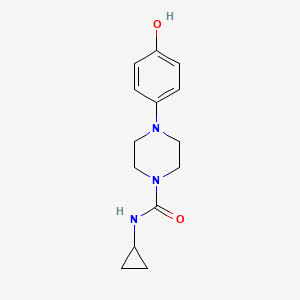![molecular formula C15H20N2O3 B7545841 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7545841.png)
1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). In
Mechanism of Action
The mechanism of action of 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone involves the inhibition of BTK. BTK is a cytoplasmic tyrosine kinase that is involved in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is activated and phosphorylates downstream signaling molecules, leading to B-cell activation and proliferation. TAK-659 binds to the ATP-binding site of BTK, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone has been shown to have potent biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit B-cell receptor signaling and proliferation in B-cell malignancies. Additionally, TAK-659 has been shown to have anti-inflammatory effects in animal models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone in lab experiments is its potency and selectivity for BTK. TAK-659 has been shown to be more potent than other BTK inhibitors, making it an attractive candidate for drug development. However, one of the limitations of using TAK-659 is its solubility, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone in scientific research. One direction is the development of TAK-659 as a therapeutic agent for B-cell malignancies and autoimmune diseases. Another direction is the use of TAK-659 in combination with other drugs to enhance its efficacy. Additionally, TAK-659 can be used as a tool compound to study the role of BTK in various diseases.
Synthesis Methods
The synthesis of 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone involves a multi-step process. The starting material for the synthesis is 3-methoxy-4-methylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperazine to form the intermediate, which is further reacted with ethyl chloroformate to form the final product, 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone.
Scientific Research Applications
1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone has been extensively used in scientific research due to its ability to inhibit BTK. BTK is an enzyme that plays a crucial role in B-cell receptor signaling and is a therapeutic target for various diseases, including B-cell malignancies and autoimmune diseases. TAK-659 has been shown to be a potent and selective inhibitor of BTK, making it an attractive candidate for drug development.
properties
IUPAC Name |
1-[4-(3-methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-4-5-13(10-14(11)20-3)15(19)17-8-6-16(7-9-17)12(2)18/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWFKSFYDXXLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)

![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7545784.png)
![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)

![N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545816.png)

![N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7545830.png)

![2-(3-cyano-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545847.png)
![N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide](/img/structure/B7545848.png)

![N-cyclopropyl-3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B7545864.png)